molecular formula C16H12Cl5N3OS B11713313 N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide

N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide

Cat. No.: B11713313
M. Wt: 471.6 g/mol
InChI Key: WCPNMXBBQRCADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a thioureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form the thioureido intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioureido group to amines or other derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound’s thioureido group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl isothiocyanate
  • 2,2,2-Trichloroethylamine
  • Benzoyl chloride

Uniqueness

N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide is unique due to its combination of multiple chlorine atoms and a thioureido group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl5N3OS

Molecular Weight

471.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl5N3OS/c17-10-6-7-12(11(18)8-10)22-15(26)24-14(16(19,20)21)23-13(25)9-4-2-1-3-5-9/h1-8,14H,(H,23,25)(H2,22,24,26)

InChI Key

WCPNMXBBQRCADD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.